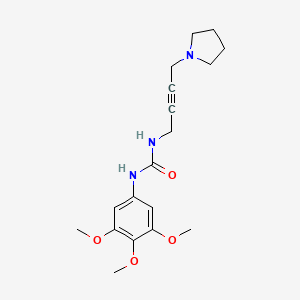

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea

Description

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic urea derivative featuring a unique structural architecture. The molecule comprises:

- A urea backbone (-NH-CO-NH-), a functional group known for its hydrogen-bonding capacity and role in enhancing target binding in medicinal chemistry.

- A 3,4,5-trimethoxyphenyl group, a common pharmacophore in tubulin inhibitors and antiproliferative agents, contributing to hydrophobic interactions and π-stacking.

Properties

IUPAC Name |

1-(4-pyrrolidin-1-ylbut-2-ynyl)-3-(3,4,5-trimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-23-15-12-14(13-16(24-2)17(15)25-3)20-18(22)19-8-4-5-9-21-10-6-7-11-21/h12-13H,6-11H2,1-3H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNKOCOYJUZPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC#CCN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a but-2-yn-1-yl group and a trimethoxyphenyl urea moiety. Its structure allows for diverse interactions with biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to:

- Interaction with Proteins: The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with protein targets, potentially inhibiting their activity.

- Covalent Bonding: The but-2-yn-1-yl group may participate in covalent bonding with nucleophilic sites on biomolecules, enhancing specificity.

- Modulation of Signaling Pathways: The trimethoxyphenyl urea moiety may influence various signaling pathways through receptor interaction.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, studies have shown that pyrrole derivatives can induce apoptosis in cancer cells, particularly in HepG2 (hepatocellular carcinoma) and EACC (epithelial cancer) cell lines. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation through caspase activation .

Antimicrobial Activity

Pyrrolidine derivatives have demonstrated antibacterial and antifungal activities. In vitro tests have reported minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli. The presence of halogen substituents in similar compounds has been linked to enhanced bioactivity .

Case Studies

- Anticancer Study : A series of novel pyrrole derivatives were synthesized and evaluated for their cytotoxic effects. Compounds showed significant inhibition of cell viability at concentrations ranging from 100 to 200 µg/mL, with specific emphasis on their apoptotic effects confirmed through caspase assays .

- Antimicrobial Evaluation : A study investigating the antibacterial properties of pyrrolidine derivatives found that certain compounds exhibited strong inhibition against multiple bacterial strains, indicating their potential as effective antimicrobial agents .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

The compound is compared below with structurally related molecules from the evidence, focusing on key substituents , synthetic routes , and hypothesized biological implications .

Structural Analogues with Urea Linkages

Key Observations :

- The trimethoxyphenyl group is a shared feature in compounds with reported tubulin-binding activity (e.g., azetidinones ), suggesting a common mechanism.

Analogues with Trimethoxyphenyl Groups but Alternative Cores

Key Observations :

- The trimethoxyphenyl group consistently correlates with antiproliferative activity across diverse scaffolds, emphasizing its role in hydrophobic binding .

Impact of Pyrrolidine and Alkyne Substituents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.